2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Description
The compound “2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Scientific Research Applications
Insecticidal Assessment
Researchers synthesized various heterocycles, including those with structures similar to the specified compound, to assess their insecticidal properties. One study evaluated these compounds against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control and agriculture (Fadda et al., 2017).
Antimicrobial Activities
Several studies have focused on synthesizing novel thiazole derivatives, including compounds structurally similar to the specified chemical, to explore their antimicrobial properties. These compounds were tested against various bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Saravanan et al., 2010), (Wardkhan et al., 2008).
Synthesis of Polynuclear Pyrido and Thiazolo Derivatives
Research has been conducted on synthesizing novel pyrido and thiazolo derivatives, closely related to the requested compound, to evaluate their antimicrobial activity. This indicates the compound's relevance in synthesizing diverse chemical structures for biological activity screening (El‐Kazak & Ibrahim, 2013).
Synthesis of Thiazolo[3,2-a]pyridine Derivatives
The synthesis of thiazolo[3,2-a]pyridine derivatives, related to the compound , has been explored for their potential use in pharmaceuticals and biological research. This demonstrates the compound's role in creating new chemical entities with possible therapeutic applications (Ammar et al., 2005).
Adenosine A3 Receptor Antagonists
Compounds similar to the requested chemical have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This suggests potential applications in developing treatments for conditions related to these receptors (Jung et al., 2004).
COX Inhibitory Activity
A study synthesized triazine derivatives structurally related to the requested compound and investigated their COX inhibitory activities. This indicates potential applications in anti-inflammatory drug development (Ertas et al., 2022).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-3-7-17(8-4-15)21-24-22-26(25-21)18(14-29-22)11-12-23-20(27)13-16-5-9-19(28-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYJFSHIHRHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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